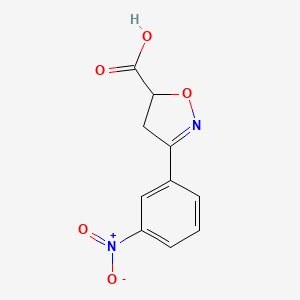

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Overview

Description

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to the suppression of specific biochemical pathways .

Biochemical Pathways

Compounds with similar structures have been shown to impact a variety of biochemical pathways . For example, indole derivatives can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

Similar compounds have been shown to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Similar compounds have been known to interact with various enzymes and proteins, influencing biochemical reactions . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds may exhibit threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and could influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 3-Nitrophenylboronic acid

- 3-Nitrophenylacetic acid

- 4-Nitrophenylboronic acid

Uniqueness

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique scaffold for the development of new molecules with potential therapeutic and industrial applications.

Biological Activity

Overview

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound characterized by its unique structure, which includes both a nitrophenyl group and an oxazole ring. This combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds with similar structures have shown the ability to bind with high affinity to multiple receptors, influencing cellular processes such as:

- Antiviral Activity : Compounds in this class have demonstrated the ability to inhibit viral replication.

- Anti-inflammatory Effects : They may modulate inflammatory pathways, potentially reducing inflammation-related diseases.

- Anticancer Properties : Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas. Below are key findings from relevant research:

Case Studies

Several case studies provide insights into the specific biological activities of this compound:

- Anticancer Activity : A study evaluated the compound's effect on human neuroblastoma SH-SY5Y cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.

- Antimicrobial Properties : Research demonstrated that related oxazole derivatives exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

- Neuroprotective Effects : Investigations into the neuroprotective properties indicated that the compound could mitigate oxidative stress in neuronal cells, providing a pathway for developing treatments for neurodegenerative diseases.

Properties

IUPAC Name |

3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROSEBFOFFTHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.